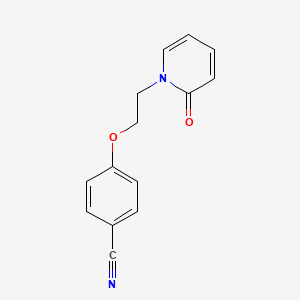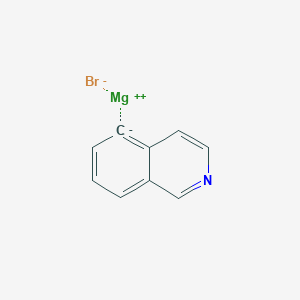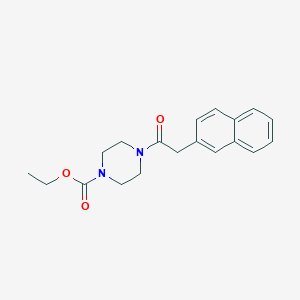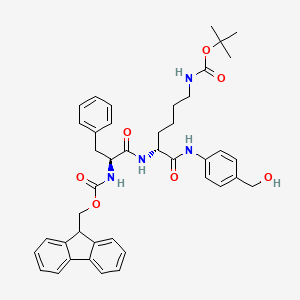
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile is a chemical compound that belongs to the class of organic compounds known as benzonitriles. These compounds are characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is notable for its unique structure, which includes a pyridinone moiety linked to a benzonitrile via an ethoxy bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile typically involves the reaction of 2-pyridone with an appropriate ethoxybenzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone and benzonitrile moieties.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets. The pyridinone moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar in structure due to the presence of a carbonyl group attached to a heterocyclic ring.
3,4-Dimethoxyphenethylamine: Shares structural similarities with the ethoxybenzyl moiety.
Uniqueness
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile is unique due to its combination of a pyridinone and benzonitrile structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-[2-(2-oxopyridin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H12N2O2/c15-11-12-4-6-13(7-5-12)18-10-9-16-8-2-1-3-14(16)17/h1-8H,9-10H2 |
Clave InChI |
ZIDGXFQOTQBHQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)




![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)

